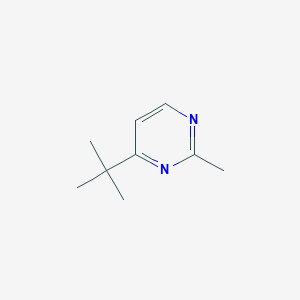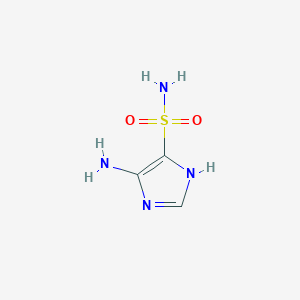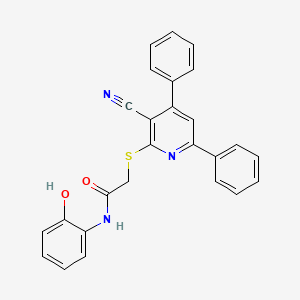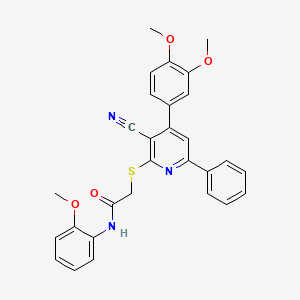
4-(2,3-Difluorophenyl)-2-hydrazinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Difluorophenyl)-2-hydrazinylthiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluorophenyl group and the hydrazinyl group in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,3-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Difluorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(2,3-Difluorophenyl)-2-hydrazinylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,3-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,3-Difluorophenyl)-2-aminothiazole
- 4-(2,3-Difluorophenyl)-2-methylthiazole
- 4-(2,3-Difluorophenyl)-2-ethylthiazole
Uniqueness
4-(2,3-Difluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the difluorophenyl and hydrazinyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H7F2N3S |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
[4-(2,3-difluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7F2N3S/c10-6-3-1-2-5(8(6)11)7-4-15-9(13-7)14-12/h1-4H,12H2,(H,13,14) |
Clé InChI |
SFDKPYLPDCTDCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=CSC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B11770201.png)


![5-Methyl-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B11770218.png)

![2-Methoxy-4-nitrodibenzo[b,d]furan](/img/structure/B11770225.png)

